3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

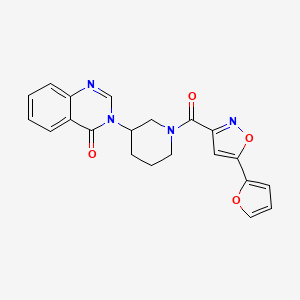

The compound 3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted at the N-3 position with a piperidine ring. This piperidine is further functionalized by a 5-(furan-2-yl)isoxazole-3-carbonyl group. The structure integrates multiple pharmacophores:

- Quinazolinone: Known for diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

- Isoxazole: A five-membered heterocycle with nitrogen and oxygen, often enhancing metabolic stability and binding affinity .

- Furan: An electron-rich aromatic heterocycle that may influence solubility and interaction with biological targets .

Properties

IUPAC Name |

3-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c26-20-15-6-1-2-7-16(15)22-13-25(20)14-5-3-9-24(12-14)21(27)17-11-19(29-23-17)18-8-4-10-28-18/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIAGZMOGWCMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)N4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel derivative that combines the pharmacological properties of quinazolinones and isoxazoles. This article reviews its biological activity, focusing on its antioxidant, antimicrobial, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 411.34 g/mol. The compound's structure incorporates a quinazolinone core linked to an isoxazole moiety, which is known for enhancing biological activity through synergistic effects.

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one, including those with isoxazole components, exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that these compounds can scavenge free radicals effectively, although their activity was found to be moderate compared to standard antioxidants. The percentage inhibition of DPPH radicals varied between 16.88% and 41.16% at a concentration of 400 µg/mL, indicating potential for further optimization in antioxidant applications .

2. Antimicrobial Activity

The synthesized compound showed promising antimicrobial properties against various bacterial and fungal strains. In particular, it exhibited notable minimum inhibitory concentration (MIC) values:

- Staphylococcus aureus : MIC = 1.95 µg/mL

- Candida albicans : MIC = 3.90 µg/mL

These findings suggest that the compound could be developed as an effective antimicrobial agent, especially against resistant strains .

3. Anticancer Activity

In vitro studies have indicated that compounds related to quinazolin-4(3H)-one derivatives possess significant anticancer activity against several human tumor cell lines:

- Melanoma (SK-MEL-2)

- Ovarian cancer (IGROV1)

- Renal cancer (TK-10)

- Prostate cancer (PC-3)

- Breast cancer (MCF7)

- Colon cancer (HT29)

Some derivatives demonstrated higher activity than the reference drug 5-fluorouracil, highlighting their potential as anticancer agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in disease pathways. The structural stability of the ligand-protein complexes was confirmed through molecular dynamics simulations, suggesting that these compounds can effectively interact with biological targets .

Case Studies

A case study involving the synthesis and evaluation of similar quinazolinone derivatives revealed that modifications in the side chains significantly influenced biological activity. For example, substituents at specific positions on the quinazolinone ring enhanced both antimicrobial and anticancer activities, emphasizing the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-3 substituted quinazolinones. Below is a detailed comparison with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

* Calculated based on structural data from .

Key Insights :

Substituent Impact on Activity :

- Electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity, likely by increasing electrophilicity and target binding.

- Heteroaromatic groups (e.g., furan, pyridine) may improve solubility and CNS penetration, though direct data for the target compound is lacking .

Structural Flexibility :

- Replacement of the isoxazole with pyrazolyl groups (e.g., ) shifts activity toward anticonvulsant effects, highlighting the scaffold's versatility.

Synthetic Feasibility: Microwave-assisted synthesis (e.g., ) is effective for quinazolinones, but the target compound’s furan-isoxazole-piperidine moiety may require optimized coupling conditions.

Unmet Data Gaps: While analogs with nitro or pyridinyl groups have documented activities , the furan-substituted derivative lacks explicit pharmacological data.

Research Findings and Trends

- Antimicrobial Superiority : Nitro-substituted derivatives (e.g., compound 4h in ) outperform ampicillin against Gram-positive and Gram-negative bacteria, suggesting electron-deficient substituents are critical for this activity.

- Anticonvulsant Potential: Pyrazolyl-substituted quinazolinones show efficacy in seizure models , but isoxazole-linked variants like the target compound remain unexplored in neurological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.